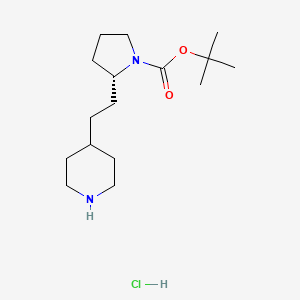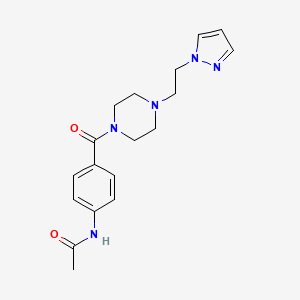![molecular formula C19H12F4N6OS B2849253 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 863460-17-7](/img/structure/B2849253.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its anti-gastric cancer effect .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . A three-step reaction sequence has been used to synthesize these derivatives . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been described in several studies . These reactions involve aza-Wittig reactions, reactions with hydrazine, and reactions with aromatic isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be found in various databases .Aplicaciones Científicas De Investigación
LSD1 Inhibition for Cancer Therapy
One of the applications of this compound is as an inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 plays a role in the epigenetic regulation of gene expression and has been implicated in cancer progression. By inhibiting LSD1, this compound could potentially be used in the treatment of various cancers .
Antiproliferative Activities
The compound has been evaluated for its antiproliferative activities against different human cancer cell lines. This suggests its potential use in developing new anticancer drugs, particularly targeting gynecological cancers .
QSAR Studies for Anti-gastric Cancer Effect
Quantitative structure–activity relationship (QSAR) studies have been performed with derivatives of this compound to predict their anti-gastric cancer effects. This application is crucial for drug discovery and development, providing insights into the design of more effective anticancer agents .
Anticancer Assay Over a Panel of 60 Cell Lines
A series of compounds containing the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, including the compound , were selected for in vitro anticancer assay. They were tested over a panel of 60 cell lines at the National Cancer Institute (NCI), USA, indicating its broad potential in cancer treatment research .
Synthesis of New Heterocyclic Systems
The compound’s structure has been utilized in the synthesis of new heterocyclic systems, which are core structures in many pharmaceuticals. This application is significant in medicinal chemistry for the development of new therapeutic agents .
Design of Novel Antiproliferative Agents
The compound’s scaffold has been used in the design and synthesis of new derivatives with potential antiproliferative activity. This research application is vital in the ongoing search for more effective treatments for various types of cancer .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound binds to USP28, affecting its protein levels . This interaction is reversible . Docking studies suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .
Biochemical Pathways
The compound’s action on USP28 influences several biochemical pathways. It inhibits proliferation, affects the cell cycle at the S phase, and impacts the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Result of Action
The compound’s action on USP28 results in the inhibition of proliferation and the alteration of the cell cycle in gastric cancer cell lines . It also affects the EMT progression, which is a critical process in cancer metastasis .
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6OS/c20-12-3-7-14(8-4-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-5-1-11(2-6-13)19(21,22)23/h1-8,10H,9H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLOCDLSCPQKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide](/img/structure/B2849174.png)
![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2849180.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2849186.png)

![N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2849188.png)
![5-(4-fluorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2849189.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849191.png)
![3,9-Dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2849192.png)
